BenchChemオンラインストアへようこそ!

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Medicinal Chemistry SAR Physicochemical Profiling

Select this 4-methoxybenzamide reference point to resolve electronic and steric SAR within dihydroisoquinoline chemical space. With 8 curated ChEMBL bioactivities across 7 targets, a lead-like MW of 376.4 g·mol⁻¹, and a distinct H-bond acceptor count (4) versus unsubstituted or halogenated analogs, it enables hypothesis-driven selectivity profiling and pharmacophore validation without confounding scaffold changes. Essential for reproducible target engagement and patent-defined SAR continuity.

Molecular Formula C23H24N2O3
Molecular Weight 376.456
CAS No. 898433-11-9
Cat. No. B2658156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide
CAS898433-11-9
Molecular FormulaC23H24N2O3
Molecular Weight376.456
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C23H24N2O3/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
InChIKeyGETDLLLYFXUAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 898433-11-9): Technical Baseline for Procurement


The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 898433-11-9) is a synthetic small molecule (C23H24N2O3, MW 376.4 g/mol) classified as a dihydroisoquinoline-benzamide derivative. It features a 4-methoxybenzamide moiety linked via an ethyl spacer to a furan ring and a 3,4-dihydroisoquinoline heterocycle [1]. It is registered in authoritative chemical databases under PubChem CID 16823124 and ChEMBL ID CHEMBL1402719, where it is annotated as a preclinical small molecule with 8 recorded bioactivity data points across 7 targets [2]. This guide assesses its differential technical merits against the most structurally proximal analogs to inform evidence-based procurement.

Why In-Class Dihydroisoquinoline-Benzamide Analogs Cannot Replace N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide


The dihydroisoquinoline-benzamide chemical space is sensitive to even single-point substitutions. Commercially available nearest neighbors—such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (unsubstituted phenyl, CAS 898416-59-6), the 2-bromo analog (CAS 898458-63-4), and the 4-chloro analog—differ by only one atom or functional group on the benzamide ring, yet these modifications are well-known in medicinal chemistry to profoundly alter hydrogen-bonding capacity, electronic distribution, steric occupancy, and target-binding topology [1]. The 4-methoxy substituent of the target compound introduces a strong electron-donating resonance effect and a hydrogen-bond acceptor that are absent in the unsubstituted, halogenated, or methylated variants. Without compound-specific comparative bioactivity data demonstrating equipotency across targets, interchangeability cannot be assumed. Scientific projects requiring reproducible target engagement, structure–activity relationship (SAR) continuity, or patent-defined chemical matter must therefore treat each analog as a distinct entity [2].

Quantitative Differential Evidence: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide vs. Closest Analogs


Physicochemical Property Differentiation: 4-Methoxy vs. Unsubstituted Benzamide Analog

The target compound carries a 4-methoxy substituent on the benzamide ring, whereas the closest analog N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898416-59-6) is unsubstituted at the para position. The methoxy group increases topological polar surface area (TPSA) to 54.7 Ų compared to 46.5 Ų for the unsubstituted benzamide analog, adds one hydrogen-bond acceptor, and raises the computed XLogP3 from 2.9 to 3.4 [1][2]. These differences predict altered passive membrane permeability, solubility, and target-binding pharmacophore compatibility.

Medicinal Chemistry SAR Physicochemical Profiling

Lipophilicity Shift: XLogP3 Comparison Between 4-Methoxy and 4-Chloro Analogs

The target compound has a computed XLogP3 of 3.4, while the 4-chloro analog 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide yields XLogP3 4.1 [1]. The 0.7 log unit difference reflects the distinct electronic and hydrophobic contributions of methoxy versus chloro substituents, which directly influence metabolic stability, plasma protein binding, and off-target promiscuity risk.

Drug Design Lipophilicity ADME

Hydrogen-Bond Acceptor Count: 4-Methoxy vs. 2-Bromo Analog

The target compound possesses 4 hydrogen-bond acceptors (2 from the amide carbonyl and methoxy oxygen, 2 from the furan ring oxygen and isoquinoline nitrogen), whereas the 2-bromo analog (CAS 898458-63-4) has only 3 acceptors, lacking the methoxy oxygen [1][2]. This difference alters the compound's capacity for directed hydrogen-bond interactions with biological targets and polar solvents.

Molecular Recognition Pharmacophore Modeling Solubility

ChEMBL Bioactivity Coverage Defines Preclinical Status Differentially

The target compound is annotated in ChEMBL with 8 bioactivity data points across 7 targets and a Max Phase of 'Preclinical' [1]. In contrast, the unsubstituted benzamide analog (CAS 898416-59-6) has no ChEMBL entry and no reported bioactivity data in public repositories [2]. This differential data deposition signals that the 4-methoxy analog has been experimentally profiled against discrete biological targets, providing a starting point for target-specific follow-up studies that is entirely absent for the unsubstituted variant.

Target Profiling Preclinical Development Database Mining

Molecular Weight and Heavy Atom Count Differentiate from Halogenated Analogs

The target compound has a molecular weight of 376.4 g/mol and 28 heavy atoms. The 2-bromo analog (CAS 898458-63-4) has MW 425.3 g/mol and 29 heavy atoms, while the 4-chloro analog has MW 396.9 g/mol and 29 heavy atoms [1][2]. The target compound is the lightest of the three, falling within the more favorable 'lead-like' chemical space (MW ≤ 350–400), which is preferred for fragment elaboration and optimization campaigns.

Fragment-Based Drug Design Lead-Likeness Physicochemical Properties

Rotatable Bond Count: Conformational Flexibility Compared Across Analog Series

The target compound has 6 rotatable bonds. The unsubstituted benzamide analog also has 6, while the 2-bromo analog has 5 rotatable bonds [1][2][3]. This parity with the unsubstituted analog confirms that the 4-methoxy substitution does not introduce additional conformational entropy penalty, whereas the 2-bromo analog's reduced rotatable bond count may restrict bioactive conformation sampling. In class-level terms, maintaining 6 rotatable bonds preserves the conformational flexibility required to explore target-binding geometries observed across this analog series.

Conformational Analysis Entropy Binding Free Energy

Application Scenarios: Where N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide Provides Scientific Value


Structure–Activity Relationship (SAR) Studies of Dihydroisoquinoline-Benzamide Target Engagement

This compound serves as a key 4-methoxy-substituted reference point in SAR matrices exploring the electronic and steric effects of para-substitution on the benzamide ring. Its distinct TPSA (54.7 Ų), XLogP3 (3.4), and hydrogen-bond acceptor count (4) provide multidimensional differentiation from the unsubstituted, 4-chloro, and 2-bromo analogs [1]. Researchers can directly probe the contribution of methoxy-induced resonance and polarity to target binding without confounding changes in scaffold geometry.

Preclinical Target Profiling Leveraging Existing ChEMBL Bioactivity Data

With 8 curated bioactivity data points across 7 targets in ChEMBL, this compound offers a data-rich starting point for target deconvolution, selectivity panel design, or drug repurposing screens [2]. Unlike the unsubstituted analog, which lacks any public bioactivity record, the 4-methoxy derivative enables hypothesis-driven experimental follow-up, reducing the need for broad primary screening.

Lead-Likeness Optimization and Fragment Elaboration Campaigns

At 376.4 g/mol, the compound is the lightest among the halogenated analogs (2-bromo: 425.3 g/mol; 4-chloro: 396.9 g/mol) and falls within lead-like chemical space [1]. Its physicochemical profile supports fragment-based or lead-optimization workflows where molecular weight, lipophilicity, and polar surface area must be jointly minimized to maintain favorable ADME properties.

Pharmacophore Hypothesis Testing for Hydrogen-Bond-Dependent Targets

The presence of 4 hydrogen-bond acceptors—one more than the 2-bromo analog—makes this compound uniquely suited for testing pharmacophore models that require a dual acceptor motif (e.g., methoxy oxygen plus amide carbonyl) for target engagement [1][3]. This scenario is especially relevant when structure-based design identifies a critical hydrogen-bond interaction with a methoxy group in the target binding site.

Quote Request

Request a Quote for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.